molecular formula C11H16BNO2 B15050433 (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B15050433
M. Wt: 205.06 g/mol
InChI Key: DLWLWOKSDXVMPK-UHFFFAOYSA-N
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Description

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a cyclopropyl(methyl)amino group. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

[2-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO2/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12(14)15/h2-5,10,14-15H,6-8H2,1H3

InChI Key

DLWLWOKSDXVMPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)C2CC2)(O)O

Origin of Product

United States

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